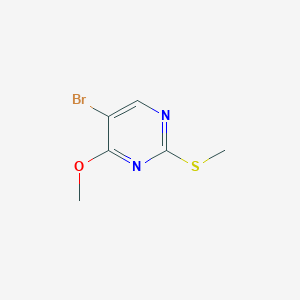

5-Bromo-4-methoxy-2-(methylthio)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4-methoxy-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2OS/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZARIZHUDBYVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1Br)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511816 | |

| Record name | 5-Bromo-4-methoxy-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81560-09-0 | |

| Record name | 5-Bromo-4-methoxy-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-Bromo-4-methoxy-2-(methylthio)pyrimidine: A Versatile Building Block in Medicinal Chemistry

CAS Number: 81560-09-0

This technical guide provides an in-depth overview of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While specific experimental data for this compound is not extensively documented in publicly available literature, this paper extrapolates its potential applications and synthetic utility based on the well-established chemistry of pyrimidine derivatives.

Compound Profile and Physicochemical Data

This compound belongs to the pyrimidine class of heterocyclic compounds, which are core structures in numerous biologically active molecules.[1][2] Its structure incorporates several key functional groups: a pyrimidine ring, a bromine atom at the 5-position, a methoxy group at the 4-position, and a methylthio group at the 2-position. These features make it a valuable intermediate for chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 81560-09-0 |

| Molecular Formula | C₆H₇BrN₂OS |

| Molecular Weight | 235.10 g/mol |

| Appearance | Solid (predicted) |

| Solubility | Soluble in common organic solvents |

The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a "privileged structure" in medicinal chemistry, forming the foundation of a wide array of therapeutic agents.[3][4] Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][5] The nitrogen atoms in the ring can act as hydrogen bond acceptors, and the various positions on the ring can be substituted to modulate the compound's steric, electronic, and pharmacokinetic properties. The presence of a bromine atom, as in the title compound, provides a reactive handle for introducing further molecular diversity through cross-coupling reactions.[3]

Synthesis and Synthetic Applications

Caption: Conceptual synthetic pathway for this compound.

The primary utility of this compound in drug development lies in its role as a versatile synthetic intermediate. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between the bromopyrimidine and various boronic acids or esters. This enables the introduction of aryl, heteroaryl, or alkyl groups at the 5-position.

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Table 2: General Experimental Protocol for Suzuki-Miyaura Coupling

| Component | General Conditions |

| Reactants | 5-Bromopyrimidine derivative (1.0 eq), Boronic acid/ester (1.2 eq) |

| Catalyst | Pd(PPh₃)₄ (0.05 eq) or other Pd catalyst/ligand systems |

| Base | K₂CO₃ (2.0 eq) or other suitable base |

| Solvent | 1,4-Dioxane/Water (4:1) or Toluene |

| Temperature | 80-110 °C |

| Atmosphere | Inert (Argon or Nitrogen) |

| Workup | Aqueous extraction followed by purification via column chromatography |

Note: This is a generalized protocol; specific conditions may require optimization.[6][7]

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a carbon-carbon bond between the bromopyrimidine and a terminal alkyne, yielding 5-alkynylpyrimidine derivatives. These products are valuable intermediates for further transformations.[3]

Caption: Workflow for the Sonogashira coupling of this compound.

Table 3: General Experimental Protocol for Sonogashira Coupling

| Component | General Conditions |

| Reactants | 5-Bromopyrimidine derivative (1.0 eq), Terminal alkyne (1.2 eq) |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%) |

| Co-catalyst | CuI (2-5 mol%) |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) |

| Solvent | THF or DMF |

| Temperature | Room Temperature to 80 °C |

| Atmosphere | Inert (Argon or Nitrogen) |

| Workup | Aqueous extraction and purification by column chromatography |

Note: This is a generalized protocol; specific conditions may require optimization.[8][9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming carbon-nitrogen bonds.[10][11] This reaction would couple the bromopyrimidine with a primary or secondary amine to synthesize 5-aminopyrimidine derivatives, which are prevalent in biologically active compounds.

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

Table 4: General Experimental Protocol for Buchwald-Hartwig Amination

| Component | General Conditions |

| Reactants | 5-Bromopyrimidine derivative (1.0 eq), Amine (1.2 eq) |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) |

| Ligand | XPhos, SPhos, BINAP, or other phosphine ligands (2-10 mol%) |

| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 eq) |

| Solvent | Toluene or Dioxane |

| Temperature | 80-110 °C |

| Atmosphere | Inert (Argon or Nitrogen) |

| Workup | Quenching with water, extraction, and purification via column chromatography |

Note: This is a generalized protocol; specific conditions may require optimization.[12][13]

Conclusion

This compound is a strategically functionalized heterocyclic compound with considerable potential as a building block in the synthesis of novel chemical entities for drug discovery. Its pyrimidine core is a well-validated scaffold in medicinal chemistry, and the presence of a bromine atom allows for extensive diversification through modern cross-coupling methodologies. The general protocols and workflows presented in this guide offer a solid foundation for researchers and scientists to explore the synthetic utility of this compound in the development of new therapeutic agents.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 3. benchchem.com [benchchem.com]

- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 9. benchchem.com [benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine (CAS Number: 81560-09-0). Due to the limited availability of public data for this specific compound, this document also includes comparative data from structurally similar pyrimidine derivatives to offer a broader context for researchers.

Core Physicochemical Data

Quantitative experimental data for this compound is not extensively available in the public domain. The table below summarizes the available information for the target compound and provides a comparison with related molecules.

| Property | This compound | 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 5-Bromo-4-chloro-2-(methylthio)pyrimidine |

| CAS Number | 81560-09-0[1] | 50593-92-5 | 63810-78-6 |

| Molecular Formula | C₆H₇BrN₂OS | C₆H₅BrN₂O₂S | C₅H₄BrClN₂S |

| Molecular Weight | 235.10 g/mol | 249.09 g/mol | 239.52 g/mol |

| Melting Point | 80 - 90 °C[1] | 158-162 °C (decomposes) | 45 - 49 °C |

| Boiling Point | No data available[1] | No data available | No data available |

| Solubility | No data available | Very low aqueous solubility[2] | No data available |

| pKa | No data available | Predicted: 1.31 ± 0.10[2] | No data available |

| logP | No data available | No data available | No data available |

Experimental Protocols

General Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a novel pyrimidine derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for the structural elucidation of organic molecules. For a compound like this compound, both ¹H and ¹³C NMR would be essential.

-

Sample Preparation: A small sample (5-10 mg) of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz).

-

Expected ¹H NMR Signals:

-

A singlet for the methoxy (-OCH₃) protons.

-

A singlet for the methylthio (-SCH₃) protons.

-

A singlet for the proton on the pyrimidine ring.

-

-

Expected ¹³C NMR Signals: Distinct signals for each of the six carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.

-

Ionization: Electron ionization (EI) or electrospray ionization (ESI) are common methods.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are determined. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Biological Activity and Signaling Pathways

There is no specific information in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. However, the pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of pyrimidine have been shown to exhibit a wide range of activities, including anticancer, antiviral, and antibacterial properties.[3][4][5][6][7] The biological effects are highly dependent on the nature and position of the substituents on the pyrimidine ring.[6]

Conclusion

This technical guide consolidates the currently available physicochemical data for this compound. While a melting point has been reported, other key properties such as boiling point, solubility, pKa, and logP remain undetermined. Furthermore, specific experimental protocols for its synthesis and detailed biological studies are lacking in publicly accessible literature. The provided information on related compounds and general analytical methodologies is intended to serve as a valuable resource for researchers and scientists engaged in the study and development of novel pyrimidine derivatives.

References

- 1. combi-blocks.com [combi-blocks.com]

- 2. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. wjarr.com [wjarr.com]

- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

Elucidating the Structure of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental data for this specific molecule, this guide leverages data from structurally analogous compounds to predict its spectroscopic characteristics and outlines detailed methodologies for its synthesis and analysis.

Predicted Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the predicted data based on the analysis of similar pyrimidine derivatives, such as 5-bromo-2-chloro-4-methoxypyrimidine and 5-methoxy-2-methylthiopyrimidine.[1][2]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | Singlet | 1H | H-6 |

| ~4.0 | Singlet | 3H | -OCH₃ |

| ~2.6 | Singlet | 3H | -SCH₃ |

Note: The chemical shift of the pyrimidine proton (H-6) is influenced by the electron-withdrawing effects of the bromine atom and the electron-donating effects of the methoxy and methylthio groups. The methoxy and methylthio protons are expected to appear as sharp singlets in the upfield region.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C-4 |

| ~168 | C-2 |

| ~159 | C-6 |

| ~108 | C-5 |

| ~56 | -OCH₃ |

| ~14 | -SCH₃ |

Note: The carbon atoms directly attached to the nitrogen and oxygen atoms (C-2, C-4, C-6) are expected to be the most deshielded and appear downfield. The carbon bearing the bromine atom (C-5) will also be significantly shifted.[1]

Table 3: Predicted Mass Spectrometry Data

| m/z | Assignment |

| [M]⁺ | Molecular ion |

| [M+2]⁺ | Isotope peak due to Bromine |

Note: The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units.

Proposed Synthesis

A plausible synthetic route to this compound can be envisioned starting from a readily available precursor, 5-bromo-2-(methylthio)pyrimidin-4(3H)-one. The synthesis involves two key steps: chlorination followed by nucleophilic substitution with methoxide.

Experimental Protocols

The following sections provide detailed methodologies for the proposed synthesis and the key spectroscopic techniques required for structural elucidation.

Synthesis Protocol

Step 1: Synthesis of 5-Bromo-4-chloro-2-(methylthio)pyrimidine [3]

-

To a flask containing 5-bromo-2-(methylthio)pyrimidin-4(3H)-one, add phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylaniline.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction mixture with ice water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the purified 5-bromo-4-chloro-2-(methylthio)pyrimidine in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol dropwise at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Recrystallize or purify by column chromatography to obtain the final product.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy [1]

-

Sample Preparation: Weigh 5-10 mg of the purified product for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Data Acquisition: Acquire the spectrum on a standard NMR spectrometer. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

¹³C NMR Data Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and 1024-4096 scans. Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS) [4]

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or as the eluent from a gas chromatograph (for GC-MS analysis).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate charged fragments.

-

Mass Analysis: Separate the generated ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and the characteristic isotopic pattern of the bromine atom to confirm the molecular weight and elemental composition.

Logical Workflow for Structure Elucidation

The process of confirming the structure of a novel or uncharacterized compound like this compound follows a logical progression of synthesis and analysis.

This guide provides a robust framework for the synthesis and structural characterization of this compound. By following these detailed protocols and comparing the acquired data with the predicted values, researchers can confidently confirm the structure of this versatile chemical building block.

References

An In-depth Technical Guide to 5-Bromo-4-methoxy-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine, a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. This document is intended for an audience with a technical background in chemistry and drug development.

Core Compound Properties

This compound is a substituted pyrimidine, a class of compounds that are foundational in many biological processes and pharmaceutical agents. The unique arrangement of its functional groups—a reactive bromine atom, a methoxy group, and a methylthio group—makes it a versatile scaffold for the synthesis of more complex molecules.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₆H₇BrN₂OS | [1] |

| Molecular Weight | 235.10 g/mol | [1] |

| CAS Number | 81560-09-0 | [1] |

| Canonical SMILES | CSC1=NC=C(Br)C(OC)=N1 | [1] |

Synthesis and Reactivity

Proposed Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on the known reactivity of similar 2-chloropyrimidines.[2][3]

Reaction:

Starting Material: 5-Bromo-2-chloro-4-methoxypyrimidine Reagent: Sodium thiomethoxide (or methyl mercaptan with a base) Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) Temperature: Room temperature to mild heating (e.g., 50-80 °C)

Procedure:

-

Reaction Setup: To a solution of 5-Bromo-2-chloro-4-methoxypyrimidine (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium thiomethoxide (1.1-1.2 equivalents) portion-wise at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-80 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is characterized by the presence of multiple functional groups that can be selectively manipulated.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[4][5] This allows for the introduction of a wide range of aryl, heteroaryl, or amino substituents at this position, making it a valuable building block for creating libraries of diverse compounds for drug discovery.

-

Oxidation of the Methylthio Group: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone. This transformation alters the electronic properties of the pyrimidine ring and can also create a good leaving group for subsequent nucleophilic substitution reactions.

-

Nucleophilic Aromatic Substitution: While the methoxy group at the 4-position is generally less reactive towards nucleophilic substitution than a halogen, under certain conditions, it could potentially be displaced by strong nucleophiles.

These reactive handles make this compound a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapies in oncology and immunology.[4][6]

Visualization of Synthetic and Biological Pathways

Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for the preparation and further functionalization of this compound.

Caption: Proposed synthetic workflow for this compound.

Hypothetical Role in a Signaling Pathway

Given that many pyrimidine derivatives are developed as kinase inhibitors, the following diagram illustrates a simplified, hypothetical role of a derivative of this compound in the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target in cancer therapy.

Caption: Hypothetical inhibition of the EGFR signaling pathway by a pyrimidine derivative.

Conclusion

This compound represents a highly versatile and valuable building block for the synthesis of complex organic molecules. Its distinct reactive sites allow for selective functionalization, making it an attractive starting material for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology. The experimental protocols and pathways described in this guide, based on the established chemistry of similar compounds, provide a solid foundation for researchers to explore the potential of this compound in their drug discovery and development programs.

References

- 1. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 2. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | 17119-74-3 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

Technical Guide: 5-Bromo-4-methoxy-2-(methylthio)pyrimidine

Abstract

This document provides a comprehensive technical overview of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine, a substituted pyrimidine derivative of interest in medicinal chemistry and synthetic organic chemistry. Pyrimidine scaffolds are foundational in numerous biologically active compounds, including antiviral and anticancer agents, making their derivatives valuable building blocks for drug discovery.[1][2][3] This guide consolidates available data on its chemical properties, presents a detailed, plausible synthetic protocol based on established chemical transformations of related pyrimidines, and contextualizes its potential applications within the broader landscape of pyrimidine-based drug development.

Chemical Identity and Properties

This compound, also referred to by its IUPAC name, belongs to the halogenated pyrimidine class. The presence of bromo, methoxy, and methylthio functional groups at specific positions on the pyrimidine core makes it a versatile intermediate for further chemical modification.[4] These reactive sites allow for a variety of cross-coupling and substitution reactions, enabling the synthesis of a diverse library of complex molecules.[4][5]

Table 1: Chemical and Physical Data

| Property | Value | Source |

| IUPAC Name | This compound | Internal Nomenclature |

| Synonyms | 5-bromo-4-methoxy-2-methylsulfanylpyrimidine | Internal Nomenclature |

| CAS Number | 81560-09-0 | [6] |

| Molecular Formula | C₆H₇BrN₂OS | Calculated |

| Molecular Weight | 235.10 g/mol | Calculated |

| Appearance | Solid (predicted) | Analog Data |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in organic solvents (e.g., DMF, Chloroform) | Analog Data |

Note: Physical property data for this specific compound is not widely published. Data is inferred from chemically similar pyrimidine derivatives.

Synthetic Methodology

Experimental Protocol

Step 1: Chlorination of 5-bromo-2-(methylthio)pyrimidin-4(3H)-one

This initial step converts the pyrimidinone into a more reactive 4-chloro intermediate, which serves as an excellent leaving group for subsequent nucleophilic substitution.[4]

-

Apparatus Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with 5-bromo-2-(methylthio)pyrimidin-4(3H)-one.

-

Reagent Addition: Phosphorus oxychloride (POCl₃, ~5 equivalents) is added to the flask, often in the presence of a tertiary amine catalyst such as N,N-dimethylaniline (~0.1 equivalents) to facilitate the reaction.[4]

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 105-110 °C) and stirred vigorously for 2-4 hours.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the mixture is cooled to room temperature and slowly quenched by pouring it onto crushed ice. The resulting precipitate, 5-bromo-4-chloro-2-(methylthio)pyrimidine, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Nucleophilic Substitution with Sodium Methoxide

The 4-chloro group of the intermediate is displaced by a methoxy group to yield the final product.

-

Reagent Preparation: A solution of sodium methoxide is prepared by carefully dissolving sodium metal (~1.2 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: The crude 5-bromo-4-chloro-2-(methylthio)pyrimidine from Step 1 is dissolved in anhydrous methanol and added dropwise to the sodium methoxide solution at room temperature.

-

Reaction Conditions: The mixture is stirred at room temperature for 4-6 hours.

-

Monitoring: The reaction is monitored by TLC for the disappearance of the chloro-intermediate.

-

Workup and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Biological Context and Applications

Specific biological activity or signaling pathway involvement for this compound has not been documented. However, the pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[2][3]

Derivatives of pyrimidine are known to exhibit significant biological activities, including:

-

Anticancer Properties: As inhibitors of enzymes like thymidylate synthase and various kinases, which are critical for cancer cell proliferation.[5][7]

-

Antiviral Activity: Forming the core of nucleoside analogs that interfere with viral replication.[1]

-

Antimicrobial Effects: Showing activity against a range of bacterial strains.[1]

This compound is best considered a versatile chemical building block.[1][4] Its functional groups allow for its use in structure-activity relationship (SAR) studies, where systematic modifications can be made to optimize the biological activity of a lead compound.[1] For example, the bromine atom at the 5-position is suitable for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl or amino groups.

Visualized Workflows

The following diagrams illustrate the proposed logical flow for the synthesis and potential application of this compound in a research context.

Caption: Proposed two-step synthesis workflow for the target compound.

Caption: Application in medicinal chemistry for generating derivative libraries.

References

- 1. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrimidine, 5-bromo-4-(methylthio)- | 14001-68-4 | Benchchem [benchchem.com]

- 5. 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | 17119-74-3 | Benchchem [benchchem.com]

- 6. 81560-09-0|this compound|BLD Pharm [bldpharm.com]

- 7. jocpr.com [jocpr.com]

A Technical Guide to the Solubility of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on its inferred solubility based on structural analogs and provides detailed experimental protocols for determining its solubility.

Introduction to this compound

This compound is a substituted pyrimidine derivative. The pyrimidine core is a fundamental heterocyclic structure found in numerous biologically active compounds, including nucleic acids and a wide range of pharmaceuticals. The substituents—a bromo group at the 5-position, a methoxy group at the 4-position, and a methylthio group at the 2-position—are critical in defining the molecule's physicochemical properties, including its solubility, which in turn influences its behavior in biological systems and its suitability for therapeutic applications.

Expected Solubility Profile

-

Lipophilicity: The presence of a bromo group and a methylthio group, along with the overall aromatic system, suggests that the molecule is likely to be lipophilic ("fat-loving"). This characteristic generally leads to poor solubility in aqueous solutions.

-

Polarity: The methoxy group and the nitrogen atoms in the pyrimidine ring introduce some polarity. However, the molecule lacks significant hydrogen bond donor capabilities, which are crucial for high water solubility.

-

Crystalline Structure: Many similar small organic molecules exist as stable crystalline solids. The energy required to break the crystal lattice for the molecule to dissolve in a solvent can be substantial, further contributing to low solubility.

Given these features, this compound is expected to be sparingly soluble in water and more soluble in organic solvents.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various solvents and at different temperatures has not been reported in publicly accessible literature. Researchers are encouraged to perform experimental solubility studies to determine these values. The following table is provided as a template for recording such experimental data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method Used |

| Water | 25 | Shake-Flask | ||

| PBS (pH 7.4) | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| DMSO | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask |

Experimental Protocols for Solubility Determination

For a compound with expected low aqueous solubility, two primary types of solubility are typically measured: thermodynamic and kinetic solubility.[1]

Thermodynamic Solubility (Equilibrium Method)

Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium with an excess of the solid compound. The shake-flask method is the gold standard for this determination.[2]

Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol) in a sealed vial. Ensure that there is undissolved solid material present.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[2]

-

Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantification.[3][4] A calibration curve of the compound in the same solvent system must be prepared to accurately determine the concentration.

Kinetic Solubility (Non-Equilibrium Method)

Kinetic solubility measures the concentration at which a compound, initially dissolved in a high-concentration stock solution (typically in DMSO), begins to precipitate when diluted into an aqueous buffer. This method is high-throughput and often used in early drug discovery.[5]

Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature for a shorter period than the thermodynamic assay (e.g., 1-2 hours).

-

Precipitation Detection: Determine the concentration at which precipitation occurs. This can be done using several methods:

-

Nephelometry: Measures the light scattering caused by insoluble particles.[5]

-

UV-Vis Spectroscopy: After filtering or centrifuging the plate to remove precipitate, the concentration in the supernatant is measured by UV absorbance.[6][7]

-

HPLC: Similar to the UV-Vis method but offers greater specificity and sensitivity.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the thermodynamic solubility of this compound.

Caption: Thermodynamic Solubility Determination Workflow.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, its chemical structure suggests it is likely a poorly water-soluble compound. For researchers and drug development professionals, direct experimental determination of both thermodynamic and kinetic solubility is crucial. The protocols and workflow provided in this guide offer a robust framework for obtaining this critical physicochemical data, which is essential for advancing the study and application of this compound.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. evotec.com [evotec.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Applications of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine: A Technical Guide

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including the nucleobases of DNA and RNA.[1][2] This inherent biological relevance has established substituted pyrimidines as a "privileged scaffold" in medicinal chemistry, leading to the development of numerous therapeutic agents.[2] Pyrimidine derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4]

5-Bromo-4-methoxy-2-(methylthio)pyrimidine incorporates several key functional groups that suggest significant potential as a versatile building block in drug discovery. The bromine atom at the 5-position provides a reactive handle for cross-coupling reactions, the methoxy group at the 4-position can influence solubility and binding interactions, and the methylthio group at the 2-position can be a site for further modification or can contribute to biological activity. This guide will explore the potential of this compound based on the established chemistry and biology of its structural analogues.

Physicochemical Properties and Proposed Synthesis

While experimental data is unavailable, the physicochemical properties of this compound can be predicted. These properties are crucial for assessing its potential as a drug candidate, including its solubility, lipophilicity, and metabolic stability.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₆H₇BrN₂OS |

| Molecular Weight | 235.10 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

Proposed Synthetic Route

A plausible synthetic route to this compound can be conceptualized starting from commercially available pyrimidine precursors. A potential multi-step synthesis is outlined below, involving sequential halogenation, methoxylation, and introduction of the methylthio group.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Proposed Synthesis

This protocol is a hypothetical procedure based on standard organic chemistry transformations for pyrimidine derivatives.

Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (NBS) (1.1 eq).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and wash with an aqueous solution of sodium thiosulfate to quench any remaining bromine.

-

Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-bromo-2,4-dichloropyrimidine.

Step 2: Synthesis of 5-Bromo-2-chloro-4-methoxypyrimidine

-

Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol.

-

Cool the solution to 0 °C and add a solution of sodium methoxide (1.1 eq) in methanol dropwise. The C4 position is generally more reactive towards nucleophilic substitution than the C2 position in 2,4-dichloropyrimidines.[5]

-

Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield 5-bromo-2-chloro-4-methoxypyrimidine.

Step 3: Synthesis of this compound

-

To a solution of 5-bromo-2-chloro-4-methoxypyrimidine (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add sodium thiomethoxide (NaSMe) (1.2 eq).

-

Heat the reaction mixture to 50-60 °C and stir for 2-4 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final product, this compound.

Potential Research Applications in Drug Discovery

The structural features of this compound suggest its utility as a scaffold for developing novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

Kinase Inhibitors for Anticancer Therapy

Substituted pyrimidines are a well-established class of kinase inhibitors.[2] The pyrimidine core can act as a hinge-binding motif, interacting with the ATP-binding site of various kinases. The substituents on the pyrimidine ring can be tailored to achieve potency and selectivity for specific kinase targets. The bromine atom at the 5-position is particularly valuable as it allows for the introduction of various aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[6] Many kinase inhibitors feature a biaryl structure, which can be readily accessed from this bromo-pyrimidine intermediate.

Caption: Inhibition of the MAPK/ERK signaling pathway by a potential pyrimidine-based kinase inhibitor.

Table 2: Kinase Inhibitory Activity of Related Pyrimidine Derivatives

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| 4-(Phenylamino)quinazolines | EGFR | < 1 | [7] |

| 4-[(3-Bromophenyl)amino]pyrido[4,3-d]pyrimidines | EGFR | 0.5 - 10 | [7] |

| Trisubstituted Morpholinopyrimidines | PI3K | 1.5-3 times more potent than ZSTK474 | [8][9] |

Antimicrobial Agents

Pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[4][10] The thiopyrimidine moiety, in particular, has been associated with potent antimicrobial effects.[11] The mechanism of action can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. This compound and its derivatives could be screened against a panel of pathogenic bacteria and fungi to evaluate their potential as novel anti-infective agents.

Table 3: Antimicrobial Activity of Related Thiopyrimidine Derivatives

| Compound Class | Organism | Activity (MIC, µg/mL) | Reference |

| 2-(Benzylthio)pyrimidines | S. aureus | 125 | [11] |

| 2-(Benzimidazolylmethylthio)pyrimidines | E. coli | 500 | [11] |

| 4,6-Diaryl-2-alkyl thiopyrimidines | E. coli, P. aeruginosa | Significant activity | [10] |

| 4,6-Diaryl-2-alkyl thiopyrimidines | Penicillium sp. | Potent activity | [10] |

Illustrative Experimental Protocols for Biological Evaluation

Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.

-

Reagents and Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (this compound derivative) dissolved in DMSO

-

Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)

-

384-well microplate

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In the wells of the microplate, add the kinase, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for determining the MIC of a compound against a bacterial strain.

-

Reagents and Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound dissolved in DMSO

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

96-well microtiter plate

-

-

Procedure:

-

Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Prepare serial twofold dilutions of the test compound in CAMHB in the wells of the microtiter plate.

-

Add the standardized bacterial inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Conclusion

While this compound remains a largely unexplored chemical entity, the extensive research on related pyrimidine derivatives provides a strong rationale for its investigation as a versatile scaffold in medicinal chemistry. Its functional handles offer numerous possibilities for synthetic diversification, particularly through cross-coupling reactions at the 5-position. The potential for this compound and its derivatives to act as kinase inhibitors or antimicrobial agents warrants further investigation. The synthetic and screening protocols outlined in this guide provide a framework for initiating such research endeavors. The exploration of this and similar novel pyrimidine structures will undoubtedly contribute to the ongoing development of new and effective therapeutic agents.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. op.niscpr.res.in [op.niscpr.res.in]

- 11. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]

5-Bromo-4-methoxy-2-(methylthio)pyrimidine: An In-depth Technical Guide for Heterocyclic Chemistry

This technical guide provides a comprehensive overview of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine, a versatile heterocyclic building block for researchers, scientists, and professionals in drug development and medicinal chemistry.

Introduction

This compound is a highly functionalized pyrimidine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules. The pyrimidine scaffold is a privileged structure found in a vast array of biologically active compounds, including approved pharmaceuticals.[1] The strategic placement of a bromine atom, a methoxy group, and a methylthio group on the pyrimidine ring offers multiple reactive sites for diversification, making it an attractive starting material for the construction of compound libraries for drug discovery and agrochemical research.[2][3]

This guide details the physicochemical properties, synthesis, reactivity, and potential applications of this building block, with a focus on providing practical experimental protocols and clear data presentation.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound and a closely related compound is provided below. It is important to note that while some data for the title compound is available, other values are predicted or inferred from similar structures.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂OS | N/A |

| Molecular Weight | 235.10 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | 63-68 °C (for 5-Bromo-2-(methylthio)pyrimidine) | [4] |

| Boiling Point | ~309.5 °C (predicted for a similar structure) | [5] |

| CAS Number | Not available | N/A |

Synthesis of this compound

While a specific literature preparation for this compound is not widely reported, a plausible synthetic route can be devised from commercially available starting materials, such as 2,4-dichloro-5-bromopyrimidine. The synthesis involves sequential nucleophilic substitution reactions.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of 5-Bromo-2-chloro-4-methoxypyrimidine

-

To a solution of 2,4-dichloro-5-bromopyrimidine (1.0 eq) in anhydrous methanol (MeOH) at 0 °C, add a solution of sodium methoxide (NaOMe) in methanol (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-Bromo-2-chloro-4-methoxypyrimidine.

Step 2: Synthesis of this compound

-

Dissolve 5-Bromo-2-chloro-4-methoxypyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add sodium thiomethoxide (NaSMe) (1.2 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature, pour it into ice-water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the residue by column chromatography to yield the final product, this compound.

Chemical Reactivity and Key Reactions

The reactivity of this compound is dictated by its three functional groups, allowing for selective transformations.

Caption: Key reaction sites on the this compound core.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is a versatile handle for introducing carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.[2]

Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling with boronic acids or their esters.

Representative Experimental Protocol (Suzuki-Miyaura Coupling):

-

In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Add a solvent system, typically a mixture of dioxane and water.

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C for 8-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the product by column chromatography.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds.

Representative Experimental Protocol (Buchwald-Hartwig Amination):

-

Combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable ligand (e.g., Xantphos), and a base such as sodium tert-butoxide (NaOtBu) (1.5 eq).

-

Add an anhydrous, aprotic solvent like toluene or dioxane.

-

Degas the mixture and heat under an inert atmosphere at 90-110 °C for 12-24 hours.

-

After cooling, quench the reaction and purify the product using standard workup and chromatography procedures.

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 90-110 |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | - | Toluene | 100-110 |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF/DMF | 50-70 |

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). While the C5-Br bond is more reactive towards cross-coupling, under certain conditions, the methoxy group at C4 can be displaced by strong nucleophiles. The methylthio group can also be oxidized to a better leaving group (sulfoxide or sulfone) to facilitate substitution at the C2 position.[2]

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer signaling pathways.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrimidine, 5-bromo-4-(methylthio)- | 14001-68-4 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-Bromo-2-(methylthio)pyrimidine 97 14001-67-3 [sigmaaldrich.com]

- 5. 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | 17119-74-3 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Influence of Substituents on the Electronic Properties of Pyrimidine Rings: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring, a fundamental scaffold in numerous biologically active molecules, including nucleic acids and a plethora of pharmaceuticals, presents a versatile platform for drug design. The strategic placement of substituents on this heterocyclic core profoundly influences its electronic properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile. This in-depth technical guide explores the intricate relationship between substituent effects and the electronic characteristics of the pyrimidine ring, providing a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

Modulation of Pyrimidine Ring Electronics by Substituents

The pyrimidine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This inherent electronic nature can be finely tuned by the introduction of various substituents. These substituents are broadly classified into two categories: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

-

Electron-Donating Groups (EDGs): These groups increase the electron density of the pyrimidine ring through inductive (+I) and/or resonance (+M) effects. Common EDGs include alkyl groups (-R), alkoxy groups (-OR), and amino groups (-NH2, -NHR, -NR2). The introduction of EDGs generally increases the basicity (pKa) of the pyrimidine ring and can influence its reactivity towards electrophiles.

-

Electron-Withdrawing Groups (EWGs): Conversely, EWGs decrease the electron density of the pyrimidine ring via inductive (-I) and/or resonance (-M) effects. Halogens (-F, -Cl, -Br, -I), nitro groups (-NO2), cyano groups (-CN), and carbonyl groups (-CHO, -COR) are typical examples of EWGs. The presence of EWGs decreases the basicity of the pyrimidine ring and enhances its susceptibility to nucleophilic attack.

The position of the substituent on the pyrimidine ring also plays a critical role in determining its overall electronic impact. The 2, 4, and 6 positions are generally more electron-deficient than the 5 position. Therefore, the effect of a substituent can be more pronounced at these positions.

Quantitative Description of Substituent Effects

To quantify the electronic influence of substituents, several empirical parameters have been developed, with the most widely used being Hammett and Taft constants.

Hammett (σ) and Taft (σ*) Constants

The Hammett equation is a linear free-energy relationship that describes the effect of meta- and para-substituents on the reactivity of benzene derivatives. The substituent constant, σ, quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing character, while a negative value signifies an electron-donating character. While originally developed for benzene systems, these constants are often used as a first approximation to understand electronic effects in heterocyclic systems like pyrimidine.

The Taft equation is an extension of the Hammett equation that separates the polar (σ*) and steric (Es) effects of substituents, which is particularly useful for analyzing reactions sensitive to steric hindrance.

Table 1: Hammett (σ) and Taft (σ) Constants for Common Substituents*

| Substituent | σ (meta) | σ (para) | σ* |

| -H | 0.00 | 0.00 | +0.49 |

| -CH3 | -0.07 | -0.17 | 0.00 |

| -C2H5 | -0.07 | -0.15 | -0.10 |

| -OCH3 | +0.12 | -0.27 | +1.81 |

| -OH | +0.12 | -0.37 | +1.55 |

| -NH2 | -0.16 | -0.66 | +0.62 |

| -F | +0.34 | +0.06 | +3.36 |

| -Cl | +0.37 | +0.23 | +2.94 |

| -Br | +0.39 | +0.23 | +2.84 |

| -I | +0.35 | +0.18 | +2.48 |

| -CN | +0.56 | +0.66 | +3.50 |

| -NO2 | +0.71 | +0.78 | +4.65 |

| -CF3 | +0.43 | +0.54 | +3.00 |

| -COOH | +0.37 | +0.45 | +2.94 |

| -COCH3 | +0.38 | +0.50 | +2.27 |

Note: These values are for substituted benzene rings and should be used with caution as an approximation for pyrimidine systems. The electronic environment of the pyrimidine ring can influence the exact values.

Acidity Constant (pKa)

The pKa value is a direct measure of the basicity of the nitrogen atoms in the pyrimidine ring. It is highly sensitive to the electronic effects of substituents. EDGs increase the pKa, making the ring more basic, while EWGs decrease the pKa, rendering it less basic. The determination of pKa is a fundamental experiment in characterizing the electronic properties of substituted pyrimidines.

Table 2: Experimental and Calculated pKa Values for Selected Substituted Pyrimidines [1]

| Substituent | Position | Experimental pKa | Calculated pKa |

| -H | - | 1.3 | 1.1 |

| 2-NH2 | 2 | 3.5 | 3.6 |

| 4-NH2 | 4 | 5.7 | 5.8 |

| 5-NH2 | 5 | 2.7 | 2.8 |

| 2-OH | 2 | 2.2 | 2.3 |

| 4-OH | 4 | 2.0 | 2.1 |

| 5-OH | 5 | 1.8 | 1.9 |

| 2-Cl | 2 | -0.5 | -0.4 |

| 4-Cl | 4 | 0.7 | 0.8 |

| 5-Br | 5 | -0.3 | -0.2 |

| 2-CH3 | 2 | 2.0 | 2.1 |

| 4-CH3 | 4 | 2.0 | 2.1 |

| 5-CH3 | 5 | 1.7 | 1.8 |

| 4,6-(NH2)2 | 4,6 | 5.2 | 5.3 |

| 2,4-(OH)2 | 2,4 | - | - |

| 5-NO2 | 5 | -1.1 | -1.0 |

Experimental Protocols for Determining Electronic Properties

Accurate determination of the electronic properties of substituted pyrimidines is crucial for understanding their behavior and for building robust structure-activity relationships (SAR). The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration[2][3]

This method involves the titration of a solution of the pyrimidine derivative with a standardized acid or base and monitoring the pH change.

Materials and Equipment:

-

pH meter with a combination glass electrode

-

Burette (10 or 25 mL)

-

Magnetic stirrer and stir bar

-

Beakers

-

Standardized hydrochloric acid (HCl) or sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) solution (for maintaining constant ionic strength)

-

Deionized water

-

Substituted pyrimidine sample

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Accurately weigh a known amount of the pyrimidine derivative and dissolve it in a known volume of deionized water. If the compound has low aqueous solubility, a co-solvent (e.g., methanol or DMSO) may be used, but its effect on the pKa should be considered. Add KCl to maintain a constant ionic strength.

-

Titration: Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode. Record the initial pH.

-

Add the titrant (acid for a basic pyrimidine, base for an acidic one) in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.

-

Continue the titration until the pH change becomes minimal after the equivalence point.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant to accurately determine the equivalence point.

Determination of pKa by UV-Vis Spectrophotometry[4]

This method is suitable for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation or deprotonation.

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

pH meter

-

A series of buffer solutions with known pH values spanning the expected pKa range

-

Stock solution of the pyrimidine derivative in a suitable solvent (e.g., methanol or DMSO)

Procedure:

-

Preparation of Solutions: Prepare a series of buffer solutions with different pH values.

-

Prepare a stock solution of the pyrimidine derivative of known concentration.

-

For each pH value, add a small, constant volume of the stock solution to a known volume of the buffer solution in a cuvette to obtain the same final concentration of the analyte in all samples.

-

Spectral Measurement: Record the UV-Vis spectrum of each solution over a relevant wavelength range.

-

Data Analysis:

-

Identify the wavelengths where the maximum difference in absorbance between the protonated and deprotonated species is observed.

-

Plot the absorbance at a selected wavelength against the pH.

-

The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at the midpoint of the absorbance change.

-

Computational Approaches to Electronic Properties

Computational chemistry provides powerful tools to predict and understand the electronic properties of molecules.[2] Density Functional Theory (DFT) is a widely used method for these calculations.

General Workflow:

-

Structure Optimization: The 3D structure of the substituted pyrimidine is built and its geometry is optimized to find the lowest energy conformation.

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.

-

Property Calculation: Various electronic properties can be calculated from the optimized structure, including:

-

Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack.

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electron-donating/accepting capabilities.

-

Atomic Charges: Different schemes (e.g., Mulliken, Natural Bond Orbital) can be used to calculate the partial charges on each atom, providing a quantitative measure of the electron distribution.

-

pKa Prediction: Computational methods can be used to predict pKa values, often by calculating the free energy change of the protonation/deprotonation reaction.

-

Software: A variety of software packages are available for these calculations, including Gaussian, Spartan, and open-source alternatives like GAMESS and NWChem.

Impact of Electronic Properties on Biological Activity: Signaling Pathways

The electronic properties of substituted pyrimidines are intimately linked to their biological activity. By modulating these properties, medicinal chemists can optimize the binding affinity of a drug to its target, its membrane permeability, and its metabolic stability.

Kinase Inhibition

Many kinase inhibitors incorporate a pyrimidine scaffold that mimics the adenine ring of ATP, enabling them to bind to the ATP-binding site of kinases.[3] The electronic nature of the substituents on the pyrimidine ring can significantly influence the binding affinity and selectivity of the inhibitor. For instance, electron-withdrawing groups can enhance hydrogen bonding interactions with the kinase hinge region, a critical determinant of inhibitor potency.

G-Protein Coupled Receptor (GPCR) Antagonism

Pyrimidine derivatives are also prominent as antagonists for various G-protein coupled receptors (GPCRs).[4] The electronic properties of the substituents can affect the ligand's ability to bind to the receptor's binding pocket and prevent the binding of the endogenous agonist. For example, a substituent's ability to participate in specific electrostatic or hydrogen bonding interactions within the binding site can be directly related to its electronic character.

Example: Imatinib (Gleevec) and the Abl Kinase

Imatinib, a revolutionary cancer therapeutic, is a 2-phenylaminopyrimidine derivative that inhibits the Abl tyrosine kinase. The pyrimidine core of imatinib mimics the adenine moiety of ATP, and the substituents are crucial for its high affinity and selectivity. The aminopyridine group, for instance, forms key hydrogen bonds with the hinge region of the Abl kinase domain. The electronic properties of this and other substituents are finely tuned to optimize these interactions. Structure-activity relationship studies have shown that modifications to the substituents that alter their electronic character can dramatically impact the inhibitory potency of the drug.

Synthesis of Substituted Pyrimidines

A variety of synthetic routes are available for the preparation of substituted pyrimidines. A common and versatile method is the condensation of a 1,3-dicarbonyl compound with an amidine, urea, or guanidine derivative.[5] The choice of starting materials allows for the introduction of a wide range of substituents at various positions of the pyrimidine ring.

General Experimental Protocol for Pyrimidine Synthesis (Pinner Synthesis): [6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) and the amidine hydrochloride (1 equivalent) in a suitable solvent such as ethanol.

-

Base Addition: Add a base, for example, sodium ethoxide (1.1 equivalents), to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture, and neutralize it. The product is then typically extracted with an organic solvent.

-

Purification: The crude product is purified by recrystallization or column chromatography.

Conclusion

The electronic properties of the pyrimidine ring are a critical consideration in the design of new drug candidates. By understanding and strategically manipulating these properties through the introduction of appropriate substituents, researchers can enhance the potency, selectivity, and pharmacokinetic profile of pyrimidine-based therapeutics. The quantitative data, experimental protocols, and conceptual frameworks presented in this guide offer a valuable resource for the rational design and development of the next generation of pyrimidine-containing drugs.

References

- 1. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-activity relationship studies of pyrimidine-2,4-dione derivatives as potent P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrimidine - Wikipedia [en.wikipedia.org]

- 6. Pyrimidine synthesis [organic-chemistry.org]

Introduction to Functionalized Pyrimidines in Organic Synthesis

An in-depth technical guide to the synthesis, functionalization, and application of pyrimidines in modern organic synthesis and drug discovery.

The pyrimidine nucleus, a six-membered heteroaromatic ring with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and chemical biology.[1][2] Its prevalence in nature is most notably represented by its role as a fundamental component of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of nucleic acids, DNA and RNA.[3][4] Beyond their biological significance in genetic material, pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[5][6] This wide range of biological functions has made the pyrimidine scaffold a "privileged structure" in drug discovery, leading to a significant number of FDA-approved therapeutics.[7][8]

The therapeutic potential of a pyrimidine-based compound is intrinsically linked to the nature and position of its functional groups. The strategic introduction of various substituents onto the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic profile by modulating its interaction with biological targets.[9][10] Consequently, the development of robust and efficient synthetic methodologies for the preparation and functionalization of pyrimidines is an area of intense research.

This guide provides a comprehensive overview of key synthetic strategies for accessing functionalized pyrimidines, details experimental protocols for seminal reactions, presents quantitative data to compare methodologies, and illustrates the logical workflows and biological mechanisms relevant to researchers, scientists, and drug development professionals.

Core Synthetic Strategies

The synthesis of functionalized pyrimidines can be broadly categorized into two main approaches: the construction of the pyrimidine ring from acyclic precursors (classical synthesis) and the direct functionalization of a pre-formed pyrimidine core (post-synthetic modification).

Classical Ring Synthesis: The Biginelli Reaction

One of the most prominent methods for constructing the pyrimidine core is the Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[3][11] This acid-catalyzed reaction produces dihydropyrimidinones (DHPMs), which can be subsequently oxidized to yield the aromatic pyrimidine ring. The reaction's operational simplicity and ability to generate molecular diversity have made it a mainstay in combinatorial chemistry and drug discovery.[11]

Various modifications to the classical protocol have been developed to improve yields and reaction times, including the use of different catalysts and energy sources like microwave irradiation.[11][12]

Table 1: Comparison of Catalysts and Conditions for the Biginelli Reaction

| Entry | Aldehyde | β-Dicarbonyl | N-Component | Catalyst | Condition | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Reflux (Methanol) | 3 | 75 | [11] |

| 2 | Benzaldehyde | Ethyl acetoacetate | Thiourea | NH₄Cl | Reflux (Methanol) | 3 | 82 | [11] |

| 3 | 4-Cl-Benzaldehyde | Ethyl acetoacetate | Urea | CuCl₂·2H₂O / HCl | Solvent-free, RT | 0.25 | 94 | [11] |

| 4 | 4-NO₂-Benzaldehyde | Ethyl acetoacetate | Thiourea | CuCl₂·2H₂O / HCl | Solvent-free, RT | 0.2 | 96 | [11] |

| 5 | Benzaldehyde | Ethyl acetoacetate | Urea | Sulfated Zirconia | 60°C | 2-4 | >90 |[13] |

Post-Synthetic Modification: C-H Functionalization and Cross-Coupling

Direct functionalization of the pyrimidine ring is an atom-economical approach that avoids the need for pre-functionalized starting materials.[14][15] This is particularly valuable as the pyrimidine ring is electron-deficient, which facilitates certain types of reactions like nucleophilic substitution and direct C-H functionalization.[15]

Direct C-H functionalization involves the activation of a carbon-hydrogen bond and its subsequent conversion into a carbon-carbon or carbon-heteroatom bond.[16] For pyrimidines, this can be achieved through transition-metal-catalyzed pathways (e.g., using palladium or copper) or metal-free methods.[14][16] Palladium-catalyzed C-H arylation, for instance, allows for the direct coupling of pyrimidines with aryl halides, offering a powerful tool for creating complex molecules.[9]

Cross-coupling reactions are fundamental to modern organic synthesis and have been extensively applied to the functionalization of halopyrimidines.

-